Phenothiazin-10-yl-2-propanone
Overview
Description
Phenothiazin-10-yl-2-propanone is a chemical compound with the molecular formula C15H13NOS. It is a derivative of phenothiazine, a tricyclic compound known for its diverse applications in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazin-10-yl-2-propanone typically involves the condensation of phenothiazine with propionic acid derivatives. One common method includes the reaction of phenothiazine with 3-chloropropionic acid under basic conditions, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Phenothiazin-10-yl-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Scientific Research Applications
Phenothiazin-10-yl-2-propanone has significant applications in various fields:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its neuroleptic and antipsychotic effects.
Mechanism of Action
The mechanism of action of Phenothiazin-10-yl-2-propanone involves its interaction with various molecular targets. In medicinal applications, it is believed to exert its effects by modulating neurotransmitter pathways, particularly dopamine and serotonin receptors. This modulation helps in balancing neurotransmitter levels, which is crucial in treating psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Prochlorperazine: Used to control severe nausea and vomiting
Uniqueness
Phenothiazin-10-yl-2-propanone is unique due to its specific structural modifications, which confer distinct pharmacological properties.
Properties
IUPAC Name |
1-phenothiazin-10-ylpropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c1-11(17)10-16-12-6-2-4-8-14(12)18-15-9-5-3-7-13(15)16/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFAVAHPOGSRSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=CC=CC=C2SC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507791 | |
Record name | 1-(10H-Phenothiazin-10-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15375-56-1 | |
Record name | 1-(10H-Phenothiazin-10-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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